REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[CH3:12].[H][H]>C(O)(=O)C.[Pt]>[Cl:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([NH2:9])=[C:6]([F:8])[CH:7]=1
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Name
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|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to shake until hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by vacuum filtration
|
Type
|
ADDITION
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Details
|
The filtrate containing 4-chloro-2-fluoro-5-methylaniline
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(N)C=C1C)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |